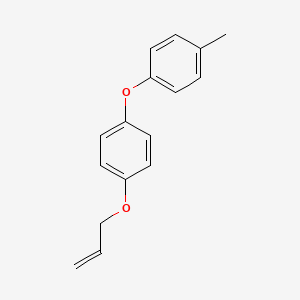
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Methylphenoxy)phenyl allyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(4’-Methylphenoxy)phenyl allyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For this compound, sodium 4-(4’-methylphenoxy)phenoxide reacts with allyl bromide to form the desired ether .
Industrial Production Methods
Industrial production of ethers like 4-(4’-Methylphenoxy)phenyl allyl ether typically involves large-scale Williamson ether synthesis. This process is optimized for high yield and purity, often using dimethoxyethane as a solvent to ensure a homogeneous reaction mixture .
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methylphenoxy)phenyl allyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium hydride in aprotic solvents.
Major Products
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
4-(4’-Methylphenoxy)phenyl allyl ether has various applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4’-Methylphenoxy)phenyl allyl ether involves its ability to undergo Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the allyl group migrates to the ortho position of the phenyl ring, resulting in the formation of a new carbon-carbon bond and the dearomatization of the phenyl ring . This rearrangement is facilitated by the presence of acid catalysts and elevated temperatures.
Comparison with Similar Compounds
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the methylphenoxy group.
4-Methoxyphenyl allyl ether: Contains a methoxy group instead of a methylphenoxy group.
Phenyl allyl ether: Basic structure without any additional substituents.
Uniqueness
4-(4’-Methylphenoxy)phenyl allyl ether is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methyl-4-(4-prop-2-enoxyphenoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-12-17-14-8-10-16(11-9-14)18-15-6-4-13(2)5-7-15/h3-11H,1,12H2,2H3 |
InChI Key |
YKKOYRYVUGLOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-Dimethoxybenzoyl)-4-hydroxy-5-methoxyphenyl]pentan-2-one](/img/structure/B8612862.png)
![Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8612867.png)
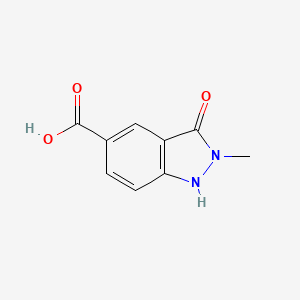
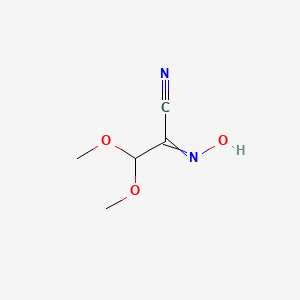
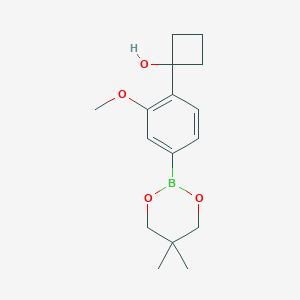
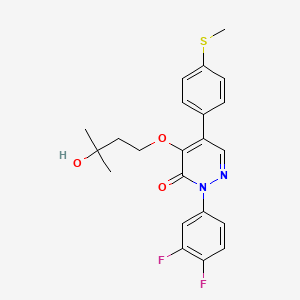
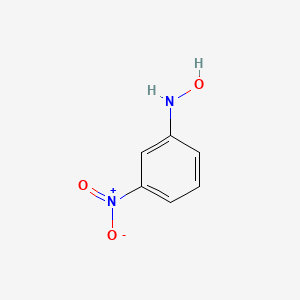

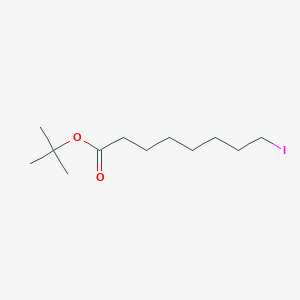
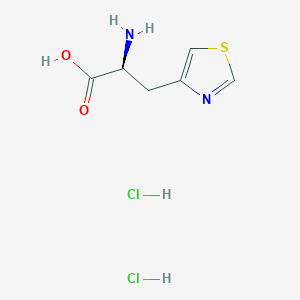
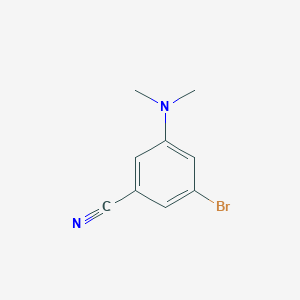
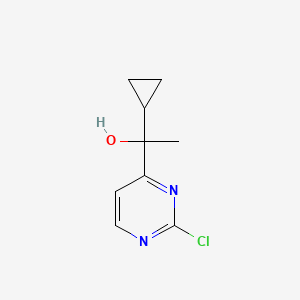

![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)
